molecular formula C12H14N2O2 B1330321 3-Butyl-2-hydroxyquinazolin-4(3h)-one CAS No. 6944-59-8

3-Butyl-2-hydroxyquinazolin-4(3h)-one

Cat. No. B1330321
CAS RN: 6944-59-8
M. Wt: 218.25 g/mol
InChI Key: DSSUNKPFKROAGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives can be achieved through several methods. One approach involves a one-pot synthesis from N-phenylacetoacetamide derivatives via PhI(OCOCF3)2-mediated α-hydroxylation followed by H2SO4-promoted intramolecular cyclization . Another method includes the heating of N,N'-bis(4-butylphenyl)malonamide in polyphosphoric acid to yield 6-Butyl-4-hydroxyquinolin-2-(1H)-one, which can be further used to synthesize azo disperse dyes . Additionally, HATU-mediated coupling of 4-hydroxyquinazolines with primary amines under mild conditions has been reported to produce 3-substituted 4(3H)-quinazolinones . Moreover, a green synthesis approach using silica-bonded N-propylsulfamic acid as a recyclable catalyst has been developed for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been elucidated using various spectroscopic techniques. For instance, the crystal structure of a 1,2-dihydroquinazolin-4(3H)-one ligand and its transition metal complexes were determined using spectral studies and single crystal X-ray diffraction . Similarly, a novel quinolin-2(1H)-one derivative's molecular geometry and electronic properties were investigated using density functional theory (DFT) and confirmed by X-ray crystallography .

Chemical Reactions Analysis

Quinazolinone derivatives can participate in a variety of chemical reactions. Azo coupling reactions have been performed using 6-Butyl-4-hydroxyquinolin-2-(1H)-one as a component to synthesize azo disperse dyes . Additionally, a one-pot C–C and C–N bond-forming strategy in water has been employed to synthesize novel quinazolinone derivatives without the need for metal catalysts . Furthermore, a three-component reaction involving benzyl alcohols, isatoic anhydride, and primary amines mediated by I2/K2CO3 in water has been reported for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The solvatochromism of azo disperse dyes derived from quinazolinone was evaluated in various polar solvents, and the effects of acid and base on their visible absorption spectra were reported . The thermal stability of quinazolinone metal complexes was also investigated . Additionally, the reactivity of a quinazolinone derivative was analyzed using natural bond orbital analysis, and its thermodynamic properties were explored through theoretical calculations .

Scientific Research Applications

Catalytic Synthesis

A method for synthesizing O-protected-4-hydroxyquinazolines, which likely includes derivatives similar to 3-Butyl-2-hydroxyquinazolin-4(3h)-one, has been developed using a copper–benzotriazole-catalyzed intramolecular electrophilic cyclization of N-arylimines. This technique is important for efficiently producing these compounds for various applications (Battula, Vishwakarma, & Ahmed, 2014).

Corrosion Inhibition

Schiff bases related to 3-Butyl-2-hydroxyquinazolin-4(3h)-one have been studied as corrosion inhibitors for mild steel in acidic environments. These studies revealed that the inhibition efficiency is influenced by factors such as the amount of nitrogen in the inhibitor and the molecular weight (Jamil et al., 2018).

Crystal Structure and Metal Complex Synthesis

The crystal structure of a related 1,2-dihydroquinazolin-4(3H)-one ligand has been analyzed, leading to the synthesis of various metal complexes. This research is significant for understanding the chemical behavior and potential applications of these compounds in fields like coordination chemistry and material science (Gudasi et al., 2006).

Anti-Inflammatory and Analgesic Activity

A study on a derivative of 1,2-dihydroquinazolin-4(3h)-one, which could be structurally related to 3-Butyl-2-hydroxyquinazolin-4(3h)-one, explored its anti-inflammatory and analgesic activities. This research can provide insights into the potential medical applications of these compounds (Hunoor et al., 2010).

Novel Synthesis Methods

Innovative methods for synthesizing 3-substituted 4(3H)-quinazolinones, which could include compounds like 3-Butyl-2-hydroxyquinazolin-4(3h)-one, have been developed, expanding the possibilities for creating diverse derivatives for research and application purposes (Xiao et al., 2009).

Ionic Liquid Mediated Synthesis

Ionic liquids have been used to promote the synthesis of certain quinazolinone derivatives, demonstrating an environmentally friendly and efficient approach to producing these compounds (Shaabani et al., 2008).

Antimicrobial and Anticonvulsant Activities

Some derivatives of 2-thioxoquinazolin-4(3h)-ones, which are structurally related to 3-Butyl-2-hydroxyquinazolin-4(3h)-one, have shown promising antimicrobial and anticonvulsant activities, suggesting potential pharmaceutical applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

properties

IUPAC Name

3-butyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-7H,2-3,8H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSUNKPFKROAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289086
Record name 3-butyl-2-hydroxyquinazolin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-2-hydroxyquinazolin-4(3h)-one

CAS RN

6944-59-8
Record name NSC58956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-butyl-2-hydroxyquinazolin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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